(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate

Peptide Synthesis Orthogonal Protection Sequential Deprotection

Solution-phase peptide synthesis with Boc-protected α-amines demands a lysine ε-amine that survives acidic conditions. Nε-Boc-L-lysine methyl ester deprotects simultaneously under TFA or HCl/dioxane, destroying orthogonality. • Cbz stable to 4 M HCl/dioxane and 50% TFA; removed by H₂/Pd-C without affecting Boc. • Pre-activated methyl ester couples directly to carboxylic acids without pre-activation. • [α]²⁰/D +14.5° and mp 115-118°C enable dual QC identity checks in <5 minutes.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B7840536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C15H22N2O4/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1
InChIKeyRQDDIHNPUSEQFX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Lysine Methyl Ester – Overview


Commonly supplied as the hydrochloride salt (CAS 27894-50-4) or free base (CAS 24498-31-5), (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is an Nε-benzyloxycarbonyl (Cbz, also designated Z)-protected L-lysine methyl ester. This amino acid derivative carries a free α-amino group for direct coupling and a Cbz-protected ε-amino side chain that remains inert during chain assembly, making it a workhorse intermediate in solution-phase peptide synthesis . The methyl ester carboxyl terminus is activated for amide bond formation or can be selectively hydrolyzed to the free acid, giving chemists orthogonal control over both termini without the C-terminal activation step required for free-acid lysine derivatives .

Free α-amine enables direct peptide coupling
Cbz ε-amine survives acidic Boc removal
Methyl ester activated for amide bond formation

Why Cbz-Lysine Methyl Ester Cannot Be Substituted


In-class lysine derivatives are not interchangeable because the choice of Nε-protecting group, ester form, and stereochemistry dictates orthogonal deprotection compatibility, coupling efficiency, and final product purity. The Cbz group is stable to the acidic conditions (e.g., TFA, HCl/dioxane) that quantitatively cleave the acid-labile Boc group, yet Cbz is cleanly removed by catalytic hydrogenolysis (H2/Pd-C) that leaves Boc intact—an orthogonal relationship exploited in multi-step fragment condensations . By contrast, the Fmoc group is base-labile and primarily used in solid-phase protocols, while the free-acid form of Nε-Cbz-lysine requires pre-activation before coupling. Substituting the (S)-enantiomer with the (D)-form or an Nα-Cbz regioisomer would produce diastereomeric or structurally divergent peptides with altered biological activity . These differences in reactivity, deprotection chemistry, and stereochemical outcome mean that simply swapping one protected lysine for another introduces quantifiable risk of failed couplings, racemization, or orthogonal deprotection incompatibility.

This product
Cbz ε-amine / methyl ester / (S)-enantiomer
Nε-Boc-L-Lys-OMe
Acid-labile Boc deprotects simultaneously—destroys orthogonality
Nε-Fmoc-L-Lys-OMe
Base-labile Fmoc incompatible with Boc strategy
Free acid form
Requires pre-activation before coupling, adds synthetic steps
(R)-enantiomer
Produces diastereomeric peptides with altered properties

Quantitative Differentiation Evidence vs. Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc

The Cbz protecting group on the ε-amine of the target compound withstands acidic conditions (4 M HCl/dioxane or 50% TFA/CH2Cl2) that quantitatively remove the Boc group within 0.5–2 h at 0–25°C, whereas Cbz is quantitatively cleaved by catalytic hydrogenolysis (H2, 10% Pd/C, atmospheric pressure, MeOH or EtOAc, 2–24 h) which leaves Boc intact . In contrast, the direct comparator Nε-Boc-L-lysine methyl ester hydrochloride (CAS 2389-48-2) is rapidly deprotected under the same acidic conditions and cannot be selectively retained when Boc removal is required elsewhere in the molecule. This orthogonal pair enables sequential deprotection that is impossible with Boc-only or Cbz-only protection schemes, a principle validated across decades of solution-phase peptide literature .

Orthogonal Deprotection
Head-to-head
Cbz: stable to 4 M HCl/dioxane and 50% TFA; cleaved by H₂/Pd-C. Boc: acid-labile, removed by same conditions; stable to hydrogenolysis.
Enables sequential lysine side-chain modification
Class-level orthogonal protection strategy
Peptide Synthesis Orthogonal Protection Sequential Deprotection

Enzymatic Oligomerization Performance Comparison

In a direct head-to-head study under identical papain-catalyzed conditions, Nε-Z-L-lysine methyl ester (target compound, Z = Cbz) and Nε-Boc-L-lysine methyl ester (comparator) produced oligopeptides with distinct average degree of polymerization (DPavg) and yields. At 0.54 mg/mL papain, Nε-Boc-L-Lys-OMe yielded DPavg 4.7 ± 0.2 to 7.5 ± 0.1 (pH-dependent), while Nε-Z-L-Lys-OMe gave DPavg 4.3 ± 0.2 to 5 ± 0.2—a lower but more predictable chain-length distribution . Crucially, when papain concentration was increased to 1.62 mg/mL for 3 h, oligo(Nε-Z-L-Lys) yield rose from 24 ± 0% to 88 ± 2% and DPavg from 4.1 ± 0.7 to 5.7 ± 0.1; at 1.89 mg/mL papain, yield reached 91% within 2 h. Both protecting groups gave low dispersity (~1.01) in precipitated oligopeptides, but the smaller Nε-Boc group enabled higher DPavg before precipitation due to better propagating chain solubility.

Oligomerization Performance
Head-to-head
Cbz: DPavg 4.3–5.0 at 0.54 mg/mL papain; yield 91% at 1.89 mg/mL, DPavg 5.7. Boc: DPavg 4.7–7.5 at low enzyme. Both Ð ~1.01.
Tunable oligolysine chain-length control
Dispersity ~1.01 for precipitated fractions
Chemoenzymatic Synthesis Protease Catalysis Oligolysine

Enantiomeric Identity and Optical Purity

The (S)-enantiomer (target) exhibits specific optical rotation [α]20/D +14.5 ± 0.5° (c = 2% in H2O) as the hydrochloride salt, while the (R)-enantiomer (H-D-Lys(Z)-OMe HCl, CAS 1158-35-6) shows [α]20/D −14.9 ± 2° under the same measurement conditions (c = 2% in H2O) . The near-equal magnitude and opposite sign confirm enantiomeric relationship, providing a simple polarimetric gate for incoming QC verification. Additionally, whole-cell biotransformation of the closely related Nε-Cbz-L-lysine free acid to Cbz-L-oxylysine using Providencia alcalifaciens L-amino acid oxidase achieved 95% chemical yield with 98.5% optical purity retention, demonstrating the configurational stability of the Cbz-L-lysine scaffold under enzymatic processing .

Enantiomeric Purity
Head-to-head
[α]₂₀/D +14.5° (S) vs −14.9° (R), Δ ≈ 29.4°; magnitude within 0.4° of mirror symmetry.
Polarimetric enantiomer identity verification
c=2% in H₂O, 589 nm
Chiral Purity Quality Control Enantiomer Differentiation

Melting Point Differentiation vs. Boc Analog

The Nε-Cbz-protected target compound (hydrochloride salt) exhibits a sharp melting point of 115–118°C, while the Nε-Boc analog (H-Lys(Boc)-OMe HCl, CAS 2389-48-2) melts at 160–165°C—a 42–50°C differential that provides unambiguous identity discrimination by simple capillary melting point determination . This 45°C average gap exceeds the typical batch-to-batch variation within each compound class (<5°C) and serves as a rapid orthogonal identity check complementary to HPLC retention time and optical rotation.

Melting Point Gap
Context-dependent
Δmp 42–50°C (Cbz 115–118°C vs Boc 160–165°C)
Identity discrimination from Boc analog
Capillary melting point, supplier specifications
Compound Identification Thermal Analysis Solid-Phase Characterization

Acylation Coupling Efficiency in Conjugate Synthesis

In the synthesis of the fluorescent bile salt cholyl-lysylfluorescein—a liver-targeted diagnostic probe—Nε-Cbz-L-lysine methyl ester hydrochloride (7 mmol, excess) was coupled to cholic acid (5 mmol) using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) to afford the cholyl-lysine conjugate in 94% yield . Subsequent Cbz deprotection and fluorescein conjugation proceeded without interference. While no direct comparator yield is reported under identical conditions, the near-quantitative C-terminal methyl ester activation eliminates the need for separate carboxyl activation reagents required when using the free acid Nε-Cbz-L-lysine, streamlining the synthetic sequence by one step and reducing reagent burden.

Acylation Yield
Data to verify
94% isolated yield (cholyl-lysine conjugate, EEDQ)
Direct one-step coupling efficiency
Reported for cholic acid; free acid requires pre-activation
Drug Intermediate Bile Acid Conjugation Acylation Yield

Prioritized Application Scenarios


Orthogonal ε-Amine Protection in Fragment Synthesis

When constructing peptide fragments that contain both Boc-protected α-amines and a lysine residue whose ε-amine must remain protected during acid-mediated Boc deprotection, the Cbz group on the target compound is the only viable option among common Nε-protected lysine methyl esters. As demonstrated by the orthogonal deprotection data [Section 3, Evidence Item 1], Cbz survives 4 M HCl/dioxane and 50% TFA treatment that quantitatively cleaves Boc, enabling iterative fragment assembly without protecting group crossover. The Nε-Boc-L-lysine methyl ester comparator would deprotect simultaneously, destroying orthogonality. This scenario applies directly to the synthesis of complex peptides such as rhodopeptin analogs and CGRP receptor antagonists , where the target compound has been explicitly employed as a key intermediate.

Tunable Chemoenzymatic Oligolysine Production

For materials science and gene-delivery applications requiring oligolysines with defined DPavg and low dispersity, the target compound offers a tunable platform via papain-catalyzed oligomerization. At 1.89 mg/mL papain, the Nε-Z-L-Lys-OMe monomer achieves 91% yield within 2 h with DPavg 5.7 ± 0.1 and dispersity ~1.01 [Section 3, Evidence Item 2]. The Nε-Boc variant gives higher DPavg (7.5 ± 0.1) but cannot match the tight dispersity-yield combination of the Cbz monomer at optimized conditions. Researchers synthesizing oligolysine carriers for nucleic acid delivery should select the Z-protected monomer when chain-length uniformity and high conversion are both required.

QC Verification via Polarimetry and Melting Point

The 29.4° chiroptical separation between the (S)- and (R)-enantiomers [Section 3, Evidence Item 3] and the 45°C melting point gap versus the Nε-Boc analog [Section 3, Evidence Item 4] provide two independent, instrument-accessible identity checks for incoming raw material. Procurement and QC laboratories can verify both enantiomeric identity (polarimeter, [α]20/D +14.5° target) and protecting-group identity (mp 115–118°C) in under 5 minutes before releasing material to production, reducing the risk of costly mis-synthesis due to enantiomer or protecting-group mix-up.

One-Step Acylation for Lysine-Containing Conjugates

Medicinal chemistry programs synthesizing lysine-bridged conjugates—such as liver-targeted fluorescent probes (94% yield with cholic acid/EEDQ) [Section 3, Evidence Item 5] or CGRP receptor antagonist intermediates —benefit from the pre-activated methyl ester of the target compound. The free α-amine couples directly to carboxylic acid pharmacophores without prior ester hydrolysis or carboxyl activation, reducing the synthetic sequence by one step and improving atom economy. Post-coupling, the Cbz group is removed by hydrogenolysis and the methyl ester hydrolyzed to reveal the free lysine residue, a sequence validated in multiple drug discovery patents .

Application
Selection Property
Validation Focus
Orthogonal ε-amine protection in fragment synthesis
Cbz acid-stability; orthogonal to Boc removal
Sequential deprotection fidelity
Chemoenzymatic oligolysine production
Tunable DPavg and low dispersity
Oligomerization yield and chain-length reproducibility
QC verification of incoming material
Chiroptical and thermal identity markers
Enantiomeric and protecting-group confirmation
One-step acylation of lysine-containing conjugates
Pre-activated methyl ester
Coupling efficiency and deprotection sequence
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